Home > Products > Screening Compounds P59986 > 5-(1H-Pyrazol-1-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
5-(1H-Pyrazol-1-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one - 1314965-49-5

5-(1H-Pyrazol-1-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Catalog Number: EVT-1795027
CAS Number: 1314965-49-5
Molecular Formula: C7H6N4OS
Molecular Weight: 194.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pyrazole and pyrimidine are two important nitrogen-containing heterocyclic compounds found in many natural products and synthetic molecules with diverse biological activities. [, , , , , , , ] Derivatives of these compounds, particularly those containing a 2-thioxo-2,3-dihydropyrimidin-4(1H)-one core, have attracted significant attention in medicinal and organic chemistry due to their potential applications as therapeutic agents and building blocks for more complex structures. [, , , , , , ]

6-Hydroxy-5-(3-phenylimidazo[1,2-a]pyridin-2-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-ones

Compound Description: This series of compounds represents a class of imidazopyridine derivatives synthesized using aryl glyoxals, thiobarbituric acid, and 2-aminopyridine. []

Relevance: These compounds are structurally related to 5-(1H-Pyrazol-1-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one through the presence of the 2-thioxo-2,3-dihydropyrimidin-4(1H)-one core. Both structures feature a pyrazole or imidazopyridine substituent at the 5-position of the pyrimidine ring. []

2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles

Compound Description: This class of compounds, synthesized from chalcones and thiosemicarbazide, exhibits potent biological activity. Their synthesis involves a multi-step reaction sequence, ultimately yielding the desired triazole-substituted pyrazolylthiazoles. []

Relevance: Although structurally distinct from 5-(1H-Pyrazol-1-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, this group highlights the significance of incorporating heterocyclic moieties like pyrazole and triazole for enhancing biological activity, suggesting potential exploration of similar modifications in the context of the target compound. []

4-(5-(1H-Imidazol-1-yl)-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-amino-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and its Derivatives

Compound Description: This series of imidazol-pyrazole hybrids demonstrate significant biological activities, including potent inhibition against EGFR, A549, and HepG2. Notably, compound 9g within this series exhibited particularly high activity against EGFR (IC50 of 0.11 ± 0.02 μm), A549, and HepG2. []

Relevance: The presence of the pyrazole moiety in both this series and the target compound 5-(1H-Pyrazol-1-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, highlights the importance of this heterocycle in drug design and suggests potential for exploring analogous modifications to the target compound to enhance its biological activity profile. []

6-Methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Compound Description: This compound serves as a ligand for the synthesis of a new Au(III) complex, demonstrating its potential in coordination chemistry. It is characterized by the presence of a methyl group at the 6-position of the pyrimidine ring. []

Relevance: This compound shares the core 2-thioxo-2,3-dihydropyrimidin-4(1H)-one structure with 5-(1H-Pyrazol-1-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, highlighting the versatility of this scaffold in coordinating with metal ions. []

5-(4-Propoxybenzylidene)-2-[3-(4-chlorophenyl)-5-[4(propan-2-yl)phenyl-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4(5H)-one

Compound Description: This compound, containing both thiazole and pyrazole rings, has been extensively studied using DFT calculations and spectroscopic methods. []

Relevance: While structurally different from 5-(1H-Pyrazol-1-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, this molecule's inclusion emphasizes the significance of pyrazole and other heterocyclic moieties in pharmaceutical development. This suggests further investigation into incorporating similar groups into the target compound to potentially enhance its properties. []

4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles

Compound Description: This series, characterized by a fluorophenyl-triazolyl-pyrazolyl-thiazole framework, demonstrates the versatility of incorporating various aryl substituents. Notably, compounds 4 and 5 within this series exhibit isostructural characteristics. []

Relevance: Though structurally distinct from 5-(1H-Pyrazol-1-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, this group emphasizes the significance of incorporating diverse aryl and heterocyclic substituents, offering potential avenues for modifying the target compound. []

7-Phenyl-5-(thiophen-2-yl)- 2-thioxo-2,3-dihydropyrido[2,3-D]Pyrimidine-4(1h)- Ones

Compound Description: These pyridopyrimidine derivatives, particularly compounds 3j, 3a, and 3o, exhibit promising antioxidant properties. Their synthesis utilizes mercapto-4-hydroxy-6-amino pyrimidine and various α, β-unsaturated ketones. []

Relevance: Sharing the core pyrimidine ring structure with 5-(1H-Pyrazol-1-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, this series highlights the potential for exploring similar modifications, such as introducing thiophene and other aromatic substituents, to potentially enhance the target compound's antioxidant properties. []

2-{3-[2-(1-Isopropyl-3-methyl-1H-1,2-4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl]-1H-pyrazol-1-yl}-2-methylpropanamide (GDC-0032)

Compound Description: This benzoxepin-based PI3K inhibitor exhibits robust in vivo antitumor activity, attributed to its ability to effectively suppress tumor growth in mouse xenograft models. []

Relevance: GDC-0032 highlights the significance of benzoxepin and pyrazole moieties in drug design, suggesting potential avenues for modifying 5-(1H-Pyrazol-1-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one. While structurally distinct, the shared pyrazole ring offers a starting point for exploring analogous modifications to enhance the target compound's biological activity. []

2-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl) quinazolin-4(3H)-ones

Compound Description: This class of quinazoline-pyrazole derivatives demonstrates the versatility of multi-component reactions in accessing diverse chemical scaffolds. []

Relevance: While structurally different from 5-(1H-Pyrazol-1-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, this group underscores the importance of exploring multi-component reactions as a potential synthetic strategy for generating novel analogs of the target compound. []

2-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)-6,8-dichloro-3-methyl-2,3-dihydroquinazolm-4(1H)-one

Compound Description: This compound exhibits potent insecticidal activity, particularly against Plutella xylostella, highlighting its potential in agricultural applications. []

Relevance: While structurally distinct from 5-(1H-Pyrazol-1-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, this compound emphasizes the potential of pyrazole-containing structures for pest control, prompting further exploration of the target compound's biological activity against various insects. []

2-{3-(4-Chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4, 5-dihydro-1H-pyrazol-1-yl}-1, 3-thiazol-4(5H)-one

Compound Description: This compound, featuring a thiazole-pyrazole framework, has been subjected to extensive spectroscopic and molecular docking studies to understand its structural and electronic properties. []

Relevance: Despite structural differences from 5-(1H-Pyrazol-1-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, this molecule emphasizes the importance of pyrazole and thiazole moieties in pharmaceutical research, suggesting further investigation into incorporating similar groups into the target compound to potentially enhance its biological properties. []

4,4-(1e,1e)-1,1-(Ethane-1,2-Diylbis(Azan-1-Yl-1ylidene))Bis(5-Methyl-2-Phenyl-2,3-Dihydro-1h-Pyrazol-3-Ol) (H2BuEtP)

Compound Description: This Schiff base ligand exhibits versatility in coordinating with various metal ions, including Cadmium, Iron, Nickel, and Lead. Its complexation properties have been extensively studied in the context of multi-metal extraction from aqueous solutions. [, , , , ]

Relevance: Although structurally distinct from 5-(1H-Pyrazol-1-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, H2BuEtP's ability to effectively chelate with metal ions prompts further investigation into the metal-binding potential of the target compound. Modifying the target compound to incorporate similar chelating groups could lead to interesting applications in metal extraction or sensing. [, , , , ]

3-{2-[3-(4-Chlorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]thiazol-4-yl}-3,8a-dihydro-2H-chromen-2-one

Compound Description: This compound, characterized by a chromone-thiazole-pyrazole framework, has been structurally elucidated using X-ray crystallography. The crystal structure reveals key intermolecular interactions, including C—H...F, C—H...Cl, and C—H...O contacts, which contribute to its overall packing arrangement. []

Relevance: Although structurally distinct from 5-(1H-Pyrazol-1-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, the presence of the pyrazole ring in this compound underscores its importance as a building block in medicinal chemistry. The reported crystal structure provides valuable information regarding the conformational preferences and intermolecular interactions of pyrazole-containing compounds, which could be relevant in understanding the structure-activity relationships of the target compound. []

1-[2-Fluoro-4-(1H-pyrazol-1-yl)phenyl]-5-methoxy-3-(1-phenyl-1H-pyrazol-5-yl)pyridazin-4(1H)-one (TAK-063)

Compound Description: This pyridazinone-based molecule is a highly potent and selective phosphodiesterase 10A (PDE10A) inhibitor with promising pharmacokinetic properties, including high brain penetration in mice. It shows potential as a therapeutic agent for schizophrenia. []

Relevance: TAK-063 highlights the use of pyrazole rings in designing potent and selective enzyme inhibitors. This suggests that 5-(1H-Pyrazol-1-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, which also contains a pyrazole moiety, could potentially be explored for inhibitory activity against PDE10A or other enzymes. Further modifications to the target compound, inspired by the structure of TAK-063, might be explored to enhance its potency and selectivity. []

1-(4,6-Diethoxypyrimidin-2-yl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one

Compound Description: This pyridopyrimidine derivative is characterized by the presence of a diethoxy pyrimidine substituent at the 1-position. It forms dimeric units in its crystal structure through intermolecular N—H⋯S hydrogen bonds. []

Relevance: This compound shares the 2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one core with 5-(1H-Pyrazol-1-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one. The structural similarity highlights the potential for exploring different substituents at the 1-position to modulate the properties of the target compound. []

4-(4-Bromophenyl)-2-(3-(4-chlorophenyl)-5-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1-phenyl-1H-pyrazol-4-yl}-4,5-dihydro-1H-pyrazol-1-yl)-1,3-thiazole

Compound Description: This compound comprises a complex structure featuring multiple heterocycles, including pyrazole and thiazole rings. The compound's crystal structure, determined via X-ray diffraction, reveals a unique arrangement of two ring systems connected by a C-C bond. []

Relevance: While structurally dissimilar to 5-(1H-Pyrazol-1-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, this compound's inclusion underscores the potential of exploring complex, multi-heterocyclic structures derived from simpler scaffolds like the target compound. []

5-Methyl-4-(5-methyl-1H-pyrazol-3-yl)-2-phenyl-2,3-dihydro-1H-pyrazol-3-one 5-methyl-4-(5-methyl-1H-pyrazol-2-ium-3-yl)-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-1-ide monohydrate

Compound Description: This compound showcases the co-crystallization of a neutral pyrazolone molecule with its zwitterionic tautomer, a phenomenon rarely observed. The crystal structure also reveals the presence of water molecules involved in hydrogen bonding with the pyrazolone molecules. []

Relevance: Despite structural differences from 5-(1H-Pyrazol-1-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, this compound highlights the potential tautomerism of pyrazolone-containing molecules. While the target compound does not contain a pyrazolone moiety, it suggests considering potential tautomeric forms and their potential influence on the compound's properties and reactivity. []

2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidines

Compound Description: This series of pyrimidine derivatives exhibits significant antiviral properties, particularly against the measles virus, by inhibiting the cellular enzyme dihydroorotate dehydrogenase (DHODH). []

Relevance: This group shares the pyrimidine core with 5-(1H-Pyrazol-1-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, suggesting potential antiviral activity for the target compound. This highlights the importance of exploring the target compound's interactions with DHODH and its potential as a scaffold for developing novel antiviral agents. []

5-Benz­yl-6-meth­yl-2-thioxo-2,3-dihydro­pyrimidin-4(1H)-one

Compound Description: This compound, with a benzyl substituent at the 5-position of the pyrimidine ring, exemplifies a simple pyrimidine derivative. It forms chains in its crystal structure through N—H⋯O and N—H⋯S hydrogen bonds. [, ]

Relevance: This compound shares the core 2-thioxo-2,3-dihydropyrimidin-4(1H)-one structure with 5-(1H-Pyrazol-1-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, highlighting the structural diversity possible at the 5-position of this scaffold. [, ]

5,5′-((3-hydroxy-4-methoxyphenyl)methylene)bis(1,3-diethyl-6-hydroxy-2-thioxo-2,3-dihydropyrimidin-4(1H)-one)

Compound Description: This compound features two 1,3-diethyl-6-hydroxy-2-thioxo-2,3-dihydropyrimidin-4(1H)-one units linked by a (3-hydroxy-4-methoxyphenyl)methylene bridge. []

Relevance: This compound highlights the possibility of dimerizing the 2-thioxo-2,3-dihydropyrimidin-4(1H)-one core found in 5-(1H-Pyrazol-1-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one. Such dimerization strategies, using various linkers, could lead to compounds with distinct properties and biological activities. []

2-(3-Methyl-5-(pyridin-2’-yl)-1H-pyrazol-1-yl) Ethanol

Compound Description: This pyridylpyrazole derivative, synthesized via a condensation reaction, exhibits significant antioxidant activity, likely due to its ability to donate a hydrogen atom. []

Relevance: Though structurally distinct from 5-(1H-Pyrazol-1-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, this compound emphasizes the potential of pyrazole-containing structures as antioxidants. This suggests evaluating the target compound for potential antioxidant activity and exploring modifications to enhance this property. []

2,4-Diamino-5-(5-hydroxy-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile

Compound Description: This chromeno[2,3-b]pyridine derivative is synthesized via a multi-component reaction. It is predicted to have good oral bioavailability based on its ADME properties. []

Relevance: While structurally different from 5-(1H-Pyrazol-1-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, the presence of a pyrazole ring in this compound emphasizes the versatility of this heterocycle in constructing complex molecules with potential biological activity. []

3-Methylisoxazole-5-carboxamides and 5-[(1H-Pyrazol-1-yl)carbonyl]- 3-Methylisoxazoles

Compound Description: This group includes two series of compounds: 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles. Notably, the synthesis of the latter often yields a mixture of 1,3- and 1,5-isomers. []

Relevance: Although structurally distinct from 5-(1H-Pyrazol-1-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, the presence of the pyrazole moiety in the 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles series emphasizes the potential of pyrazole-containing structures. This could prompt further investigation into the target compound's potential applications. []

6-thiosubstituted 5-ethoxycarbonyl-1,3-diphenyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-ones, 6-substituted 5-hydroxy-1,3-diphenyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-ones and their esters

Compound Description: These compounds, including thio-substituted pyrimidinones and thienopyrimidinones, were synthesized to investigate their pharmacological activities, particularly as local anesthetics, antiarrhythmics, and anti-inflammatory agents. []

Relevance: These compounds share the core 2-thioxo-2,3-dihydropyrimidin-4(1H)-one structure with 5-(1H-Pyrazol-1-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, highlighting the diverse pharmacological profiles possible with modifications to this scaffold. The presence of thiophene and other substituents in these compounds provides insights into potential modifications for altering the target compound's activity. []

1-(5-(1H-imidazol-1-yl)-3-methyl-1-phenyl-1H-pyrazol-4-yl)- 3-amino-2-cyano-N-phenyl-1H-benzo[f]chromene-5-carboxamide Derivatives

Compound Description: This series of imidazole-pyrazole-benzo[f]chromene hybrids shows promising antimicrobial and anticancer activities, particularly against EGFR. Compound 7f exhibited potent inhibitory activity against EGFR (IC50 = 0.62 µM) and A549 kinase (IC50 = 1.31 µM). []

Relevance: The presence of the pyrazole moiety in both this series and the target compound 5-(1H-Pyrazol-1-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, highlights the importance of this heterocycle in drug design. This suggests potential for exploring analogous modifications to the target compound to enhance its biological activity profile. []

2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile

Compound Description: This compound, containing a chromeno[2,3-b]pyridine scaffold, was synthesized via a one-pot multicomponent reaction. []

Relevance: Although structurally different from 5-(1H-Pyrazol-1-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, the successful synthesis of this complex molecule highlights the potential of multicomponent reactions in generating diverse pyrazole-containing compounds, including potential analogs of the target compound. []

3-(3-Aryl-4,5-dihydro-1H-pyrazol-5-yl)-2-(trifluoromethyl)-1,8-naphthyridines

Compound Description: This series of naphthyridine derivatives, synthesized via a cyclocondensation reaction, showed promising antimicrobial activity. Specifically, compound 5h exhibited significant inhibition against both bacterial and fungal growth. []

Relevance: Though structurally different from 5-(1H-Pyrazol-1-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, the inclusion of these compounds highlights the potential of exploring the antimicrobial activity of pyrazole-containing structures. Modifications to the target compound, inspired by these naphthyridine derivatives, could be explored to enhance its potential as an antimicrobial agent. []

4-{[(E)-(7-methoxy-1,3-benzodioxol-5-yl)methylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one

Compound Description: This compound, featuring a benzodioxole-pyrazolone framework, highlights the importance of imine formation in organic synthesis. []

Relevance: Although structurally distinct from 5-(1H-Pyrazol-1-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, this compound emphasizes the reactivity of amine groups with aldehydes to form imines, a strategy that could be employed to modify the target compound for exploring its structure-activity relationship. []

6-{5-Amino-3-tert-butyl-4-[(E)-(3-methyl-1,2,4-thiadiazol-5-yl)diazenyl]-1H-pyrazol-1-yl}-1,3,5-triazine-2,4(1H,3H)-dione–1-methylpyrrolidin-2-one–water (1/1/1)

Compound Description: This compound showcases a complex structure incorporating multiple heterocycles, including pyrazole, thiadiazole, and triazine rings. The crystal structure reveals a highly planar arrangement stabilized by intramolecular hydrogen bonding. []

Relevance: While structurally different from 5-(1H-Pyrazol-1-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, this complex molecule highlights the potential of incorporating diverse heterocyclic motifs around a central pyrazole ring, suggesting potential modifications to the target compound for exploring new chemical space. []

3-[(3,4-Dinitro-1H-pyrazol-1-yl)-NNO-azoxy]-4-nitro-1,2,5-oxadiazole

Compound Description: This high-energy density material (HEDM) is characterized by a pyrazole ring linked to a nitro-oxadiazole moiety through an azoxy bridge. []

Relevance: Although structurally dissimilar to 5-(1H-Pyrazol-1-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, this compound highlights the potential of incorporating nitrogen-rich heterocycles, like pyrazole, in the design of HEDMs. This suggests exploring the energetic properties of the target compound and its derivatives. []

4-(3-(2-Chlorophenyl)-5-(2-Methoxyphenyl)-4,5-Dihydro-1H-Pyrazol-1-yl) Benzenesulfonamide (EMP-1)

Compound Description: This pyrazoline derivative shows potential as an anti-breast cancer agent based on molecular docking and dynamic studies. []

Relevance: Similar to 5-(1H-Pyrazol-1-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, EMP-1 contains a pyrazole moiety, emphasizing the relevance of this heterocycle in medicinal chemistry. While structurally distinct, EMP-1's potential as an anti-breast cancer agent encourages further investigation into the biological activity of the target compound and its derivatives for similar applications. []

Phenyl-4-(1H-pyrazol-5-yl)-1H-pyrazolo[3,4-b]quinolin-5(4H)-ones

Compound Description: This series of pyrazolo-quinolone derivatives was synthesized via a multi-component reaction using a green chemistry approach. Compound 4d within this series exhibited promising cytotoxicity against both DU145 and HeLa cells. []

Relevance: While structurally different from 5-(1H-Pyrazol-1-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, the anticancer potential of these compounds highlights the significance of incorporating pyrazole units within larger heterocyclic scaffolds. This could prompt further exploration of the target compound's potential in anticancer drug discovery. []

N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

Compound Description: This compound represents a potent and selective Akt inhibitor, specifically targeting Akt1 over Akt2, with reduced cutaneous toxicity compared to earlier Akt inhibitors. It is currently under investigation for its anticancer properties. []

Relevance: Despite structural differences from 5-(1H-Pyrazol-1-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, Hu7691 highlights the importance of pyrazole rings in developing selective kinase inhibitors. This suggests that the target compound, containing a pyrazole moiety, could be explored as a starting point for designing novel kinase inhibitors. Further modifications, inspired by the structure-activity relationships of Hu7691, might lead to enhanced potency and selectivity. []

Long Alkyl Chain Trifluoromethyl-1H-pyrazol-1-(thio)carboxamides and Trifluoromethyl-1H-pyrazol-1-yl-thiazoles

Compound Description: These two series of compounds, characterized by long alkyl chains and trifluoromethyl groups, exhibit potent antimicrobial activities against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). []

Relevance: Although structurally different from 5-(1H-Pyrazol-1-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, the significant antimicrobial activity of these compounds underscores the potential of exploring similar modifications, such as incorporating long alkyl chains and trifluoromethyl groups, to enhance the target compound's antimicrobial profile. []

5-[(5-Trifluoromethyl-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl)-1-propan-1-one-3-yl]-2-methyl-7-trifluoromethylpyrazolo[1,5-a]pyrimidines

Compound Description: This series of biheterocyclic compounds, featuring a propionyl spacer connecting pyrazole and pyrazolo[1,5-a]pyrimidine units, demonstrates the versatility of cyclocondensation reactions in constructing complex molecules. []

Relevance: Although structurally distinct from 5-(1H-Pyrazol-1-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, the successful synthesis of these complex molecules highlights the potential of exploring similar synthetic strategies, incorporating different heterocyclic systems and linkers, to create novel analogs of the target compound. []

4-(4-(Piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one

Compound Description: This compound, bearing a chromenopyrimidine scaffold, was synthesized via a one-pot, three-component reaction. Computational studies suggest that this compound possesses favorable drug-like properties and good oral bioavailability. []

Relevance: Though structurally dissimilar to 5-(1H-Pyrazol-1-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, this compound highlights the potential of multicomponent reactions for efficiently synthesizing complex heterocyclic structures, encouraging the exploration of similar strategies for accessing diverse analogs of the target compound. []

4-{(E)-[(2-Hy­droxy­naphthalen-1-yl)methyl­idene]amino}-1,5-dimethyl-2-phenyl-2,3-di­hydro-1H-pyrazol-3-one

Compound Description: This compound, featuring a naphthalene moiety linked to a pyrazolone ring through an imine bond, has been found to exist in different polymorphic forms. []

Relevance: While structurally different from 5-(1H-Pyrazol-1-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, the existence of polymorphism in this compound highlights the importance of investigating potential polymorphic forms of the target compound, as different polymorphs can exhibit distinct physical and chemical properties, potentially impacting its pharmaceutical applications. []

(S)-3-[3,4-Difluoro-phenyl)-propyl]-5-isoxazol-5-yl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxyl Acid Methyl Ester (JNJ-27141491)

Compound Description: This compound, characterized by an isoxazole-imidazole core, acts as a potent and orally active antagonist of the human chemokine receptor CCR2. []

Relevance: Despite structural differences from 5-(1H-Pyrazol-1-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, JNJ-27141491's activity as a CCR2 antagonist highlights the potential of heterocyclic scaffolds in modulating chemokine receptor activity. This encourages further exploration of the target compound's interactions with chemokine receptors and its potential as a scaffold for developing novel immunomodulatory agents. []

5-Methyl-4-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-phenyl-1H-pyrazol-3(2H)-one

Compound Description: This bispyrazolone compound, studied for its tautomeric preferences, highlights the importance of understanding tautomerism in heterocyclic systems. []

Relevance: Although structurally dissimilar to 5-(1H-Pyrazol-1-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, this study emphasizes the potential for tautomerism in related compounds. While the target compound doesn't directly exhibit this phenomenon, it underscores the need to consider potential tautomeric forms of its analogs when designing and characterizing new derivatives. []

Overview

5-(1H-Pyrazol-1-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a heterocyclic compound that belongs to the class of dihydropyrimidinones and thiones. This compound features a pyrazole moiety attached to a thioxo-dihydropyrimidine backbone, which makes it of interest in medicinal chemistry due to its potential biological activities. Compounds of this type have been studied for their antimicrobial, antiviral, and anticancer properties, making them significant in pharmaceutical research.

Source and Classification

This compound can be synthesized through various methods, including the Biginelli reaction and its modifications, which are well-documented in the literature. The classification of this compound falls under the category of thione derivatives of dihydropyrimidines, which are known for their diverse biological activities and structural versatility.

Synthesis Analysis

Methods

The synthesis of 5-(1H-Pyrazol-1-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can be achieved using several methods, primarily focusing on the Biginelli reaction. This reaction typically involves three components: an aldehyde, a β-dicarbonyl compound (such as ethyl acetoacetate), and thiourea or urea.

Technical Details:

  1. Biginelli Reaction: A classic one-pot synthesis method that combines an aldehyde, a β-keto ester, and urea or thiourea under acidic conditions.
  2. Solvent-Free Conditions: Recent advancements have shown that using cobalt nitrate as a catalyst in solvent-free conditions can enhance yields and reduce reaction times significantly .
  3. Ultrasound-Assisted Synthesis: This method has also been explored to promote the Biginelli reaction, improving the efficiency of product formation .
Molecular Structure Analysis

Structure

The molecular structure of 5-(1H-Pyrazol-1-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one includes:

  • A dihydropyrimidine core with a thione functional group (C=S).
  • A pyrazole ring connected at the 5-position.

Data

The molecular formula is C8H8N4OSC_8H_8N_4OS with a molecular weight of approximately 224.24 g/mol. The compound's structure can be confirmed using various spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy).

Chemical Reactions Analysis

Reactions

5-(1H-Pyrazol-1-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can participate in several chemical reactions:

  1. Nucleophilic Substitution: The thione group can undergo nucleophilic attack by various nucleophiles.
  2. Condensation Reactions: The compound can react with different electrophiles leading to the formation of new derivatives.

Technical Details:
The reactivity of this compound is influenced by the presence of both electron-withdrawing (thione) and electron-donating (pyrazole) groups, allowing for diverse synthetic applications.

Mechanism of Action

The mechanism through which 5-(1H-Pyrazol-1-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one exerts its biological effects is not fully elucidated but is believed to involve:

  • Inhibition of Enzymatic Activity: Similar compounds have shown potential in inhibiting enzymes related to cancer progression or microbial growth.
  • Interaction with Biological Targets: The pyrazole moiety may interact with specific receptors or enzymes due to its structural similarity to known bioactive compounds.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid crystalline form.
  • Melting Point: Specific melting points vary based on purity but generally fall within a defined range indicative of its structure.

Chemical Properties

Relevant analyses such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide insights into thermal stability and phase transitions.

Applications

5-(1H-Pyrazol-1-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has several scientific applications:

  1. Medicinal Chemistry: Investigated for its potential as an antimicrobial agent against various pathogens.
  2. Antiviral Research: Studied for possible activity against viral infections.
  3. Anticancer Studies: Evaluated for its ability to inhibit cancer cell proliferation in vitro.

The ongoing research into this compound highlights its versatility and potential as a lead compound for drug development in various therapeutic areas.

Properties

CAS Number

1314965-49-5

Product Name

5-(1H-Pyrazol-1-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

IUPAC Name

5-pyrazol-1-yl-2-sulfanylidene-1H-pyrimidin-4-one

Molecular Formula

C7H6N4OS

Molecular Weight

194.22 g/mol

InChI

InChI=1S/C7H6N4OS/c12-6-5(4-8-7(13)10-6)11-3-1-2-9-11/h1-4H,(H2,8,10,12,13)

InChI Key

BCRAQPIEFGNZKX-UHFFFAOYSA-N

SMILES

C1=CN(N=C1)C2=CNC(=S)NC2=O

Canonical SMILES

C1=CN(N=C1)C2=CNC(=S)NC2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.